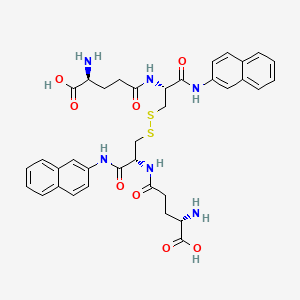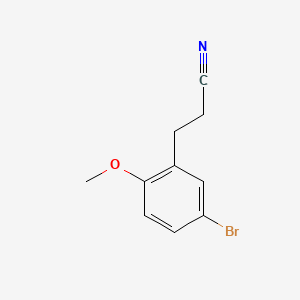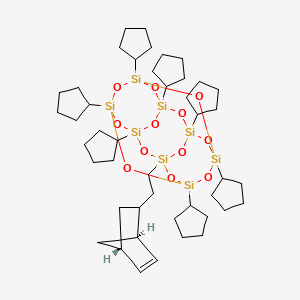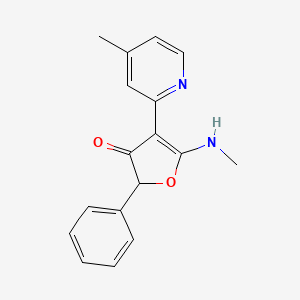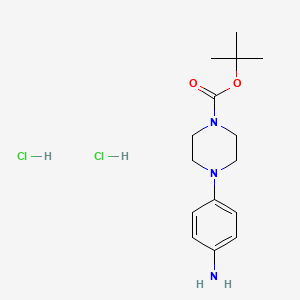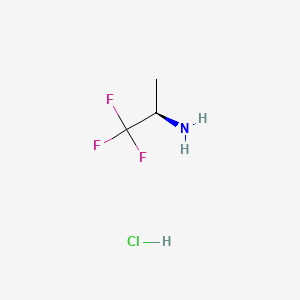![molecular formula C17H20BFO2 B573385 Acide (3-fluoro-4'-pentyl-[1,1'-biphényl]-4-yl)boronique CAS No. 163129-14-4](/img/structure/B573385.png)
Acide (3-fluoro-4'-pentyl-[1,1'-biphényl]-4-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” is an organic compound . It has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It has also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
Synthesis Analysis
The synthesis of “(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” is typically achieved through a reaction with appropriate phenol, fluorinated alkane, and triphenylamine . The specific reaction conditions and steps can be adjusted and optimized based on specific synthesis literature .Molecular Structure Analysis
The molecular formula of “(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” is C17H20BFO2 . The InChI representation of the molecule isInChI=1S/C17H20BFO2/c1-2-3-4-5-13-6-8-14 (9-7-13)15-10-11-16 (18 (20)21)17 (19)12-15/h6-12,20-21H,2-5H2,1H3 . Chemical Reactions Analysis
As an organic boron compound, “(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” is often used as a reagent in organic synthesis . It can serve as an intermediate in the synthesis of boronic esters and boronic aldehydes, participating in the formation of C-C bonds .Physical and Chemical Properties Analysis
“(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” appears as a colorless crystal or white solid . It is soluble in many organic solvents, such as methanol, ethanol, and dichloromethane . The compound has a molecular weight of 286.15 g/mol , and its predicted density is 1.13±0.1 g/cm3 . The predicted boiling point is 436.1±55.0 °C .Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Ce composé peut être utilisé comme réactif dans le couplage de Suzuki–Miyaura, une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement utilisée . Le succès de cette réaction provient de la combinaison de conditions de réaction exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organobore relativement stable, facilement préparé et généralement respectueux de l'environnement .
Applications de détection
Les acides boroniques, y compris « (3-fluoro-4'-pentyl-[1,1'-biphényl]-4-yl)acide boronique », ont été utilisés dans diverses applications de détection . Ces applications peuvent être des dosages homogènes ou une détection hétérogène. La détection peut se faire à l'interface du matériau de détection ou à l'intérieur de l'échantillon en vrac .
Outils biochimiques
Les acides boroniques ont été utilisés comme outils biochimiques à diverses fins, notamment l'interférence dans les voies de signalisation, l'inhibition enzymatique et les systèmes de délivrance cellulaire .
Thérapeutique
Les acides boroniques ont été utilisés dans le développement de produits thérapeutiques . Ils ont été utilisés pour l'électrophorèse de molécules glyquées et dans des polymères pour la libération contrôlée de l'insuline .
Technologies de séparation
Les acides boroniques ont été utilisés dans les technologies de séparation . Ils ont été utilisés pour la séparation de différents types de molécules, y compris les glucides .
Capteurs fluorescents
Les acides boroniques ont été utilisés pour créer des capteurs fluorescents
Mécanisme D'action
Target of Action
The primary targets of boronic acids, such as (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid, are often diols and strong Lewis bases . These targets are prevalent in various biological systems, making boronic acids versatile in their applications .
Mode of Action
Boronic acids interact with their targets through the formation of cyclic boronate esters . This interaction is reversible and sensitive to the surrounding environment, which allows boronic acids to act as sensors . In the case of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid, the compound may interact with its targets in a similar manner, although specific interactions would depend on the exact biological context.
Biochemical Pathways
Boronic acids can affect various biochemical pathways due to their ability to interact with diols . They have been used in the manipulation and labeling of proteins, the separation of biomolecules, and the development of therapeutics . The exact pathways affected by (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid would depend on its specific targets and the biological system in which it is used.
Pharmacokinetics
The pharmacokinetics of boronic acids, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure . .
Result of Action
The molecular and cellular effects of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid would depend on its specific targets and the biological system in which it is used. For example, boronic acids have been shown to inhibit certain enzymes, which could potentially lead to therapeutic effects .
Action Environment
The action, efficacy, and stability of boronic acids can be influenced by various environmental factors. For instance, the formation of boronate esters is sensitive to pH, which can affect the interaction between boronic acids and their targets . Other factors, such as temperature and the presence of competing molecules, could also influence the action of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid.
Propriétés
IUPAC Name |
[2-fluoro-4-(4-pentylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BFO2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18(20)21)17(19)12-15/h6-12,20-21H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBMYLLGXOKXFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696535 |
Source


|
| Record name | (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163129-14-4 |
Source


|
| Record name | (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
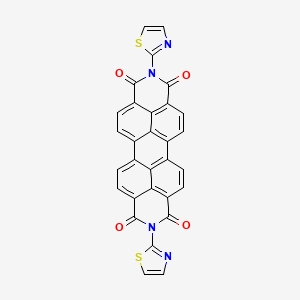
![1,3,7,8-Tetraazaspiro[4.4]nonane](/img/structure/B573305.png)

